6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
6-Chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a chalcone-like (α,β-unsaturated ketone) substituent at the 3-position of the coumarin scaffold. The compound’s structure includes a 6-chloro substitution on the coumarin ring and a (2E)-3-(3-methylphenyl)prop-2-enoyl group, which contributes to its electronic and steric properties. Coumarins and their derivatives are widely studied for diverse biological activities, including antifungal, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVBDZMMRJLZQB-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 3-(3-methylphenyl)prop-2-enoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of chalcones, driven by its α,β-unsaturated carbonyl group and electrophilic carbonyl oxygen .
Nucleophilic Addition
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Hydrogenation : The double bond in the enone system can undergo catalytic hydrogenation, yielding dihydrochalcones.
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Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes like furan or anthracene, forming six-membered cycloadducts.
Electrophilic Substitution
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Friedel-Crafts acylation : The electron-deficient carbonyl group can act as an electrophile, enabling substitution reactions at activated aromatic rings.
Oxidative and Reductive Transformations
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Epoxidation : The double bond reacts with peracids (e.g., mCPBA) to form epoxides.
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Reduction : The carbonyl group can be reduced to secondary alcohols using reagents like sodium borohydride .
Molecular Formula and Weight
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClO₃ |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 690215-04-4 |
Functional Groups
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Chlorine substituent : At position 6 of the chromen-2-one core, influencing electron density and reactivity.
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Enoyl group : Contributes to the α,β-unsaturated ketone system, a key feature of chalcones.
Spectroscopic Data
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IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
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NMR : Peaks for aromatic protons (6.5–8.5 ppm) and allylic protons (2.5–3.5 ppm) .
Antimicrobial and Anticancer Activity
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Biological screening : Chalcones like this derivative show potential as antimicrobial agents and anticancer candidates due to their ability to induce apoptosis in cancer cells .
Mechanistic Insights
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Enzyme inhibition : The electrophilic carbonyl group may interact with nucleophilic residues in enzymes (e.g., carbonic anhydrases) .
This compound exemplifies the versatility of chalcones in organic synthesis and their growing relevance in drug discovery. Further studies on its reactivity and biological interactions are warranted to explore its therapeutic potential.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress . In terms of its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the coumarin core, the α,β-unsaturated ketone side chain, or the aryl group. Key comparisons include:
Physicochemical and Spectroscopic Properties
- Solubility: The 3-methylphenyl group increases hydrophobicity compared to dimethylamino or hydroxy-substituted analogs (e.g., 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-coumarin, TPSA = 46.5 Ų) .
- Spectroscopy : IR and NMR data for related compounds highlight characteristic signals:
Biological Activity
6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one, with the CAS number 690215-04-4, is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 324.8 g/mol. The structure includes a coumarin core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H13ClO3 |
| Molecular Weight | 324.8 g/mol |
| CAS Number | 690215-04-4 |
Acetylcholinesterase Inhibition
Research indicates that compounds containing a coumarin structure, such as this compound, may exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study highlighted that related coumarin derivatives demonstrated promising AChE inhibition, suggesting potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
Anticancer Potential
The compound's structural characteristics may also contribute to anticancer properties. Similar coumarin derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selective inhibition of CAs IX and XII by related compounds suggests that this compound could be explored further for its anticancer effects .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of coumarin derivatives. For instance, one study synthesized various coumarin-based compounds and assessed their AChE inhibitory activity, revealing that specific substitutions on the coumarin ring significantly enhanced inhibitory potency .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes like AChE. These studies provide insights into the molecular mechanisms underlying its biological activity, suggesting that the compound can effectively interact with the active site of AChE .
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition IC50 (µM) | Anticancer Activity |
|---|---|---|
| This compound | TBD | Potential |
| Coumarin Derivative A | 5.0 | Moderate |
| Coumarin Derivative B | 10.0 | High |
Q & A
Q. What are the optimal synthetic routes for 6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Chromenone Core Formation : Condensation of substituted phenols with malonic acid derivatives under acidic conditions (e.g., PCl₃ or ZnCl₂ as catalysts) .
Introduction of the α,β-Unsaturated Ketone : Acylation at position 3 via a Claisen-Schmidt condensation between 6-chlorochromen-2-one and (2E)-3-(3-methylphenyl)prop-2-enoyl chloride. Key parameters include:
- Temperature : 0–5°C for electrophilic acylation to minimize side reactions.
- Solvent : Anhydrous dichloromethane or THF to stabilize reactive intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Yield Optimization : Higher yields (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of chromenone to acyl chloride) and excluding moisture .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : The gold standard for structural validation. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks (Figure 1). Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Key Metrics :
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The α,β-unsaturated ketone moiety is electrophilic, but substituents modulate reactivity:
- Chloro Substituent (C6) : Withdraws electron density via induction, enhancing the electrophilicity of the carbonyl carbon.
- 3-Methylphenyl Group : Ortho-methyl sterically hinders planarization of the enone system, reducing conjugation and increasing reactivity toward Michael additions.
Experimental Validation : - Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) using UV-Vis spectroscopy.
- DFT Calculations : Compare LUMO energies of substituted vs. unsubstituted derivatives to predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from:
- Membrane Permeability : LogP (calculated: ~3.2) affects cellular uptake. Validate via parallel artificial membrane permeability assays (PAMPA).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Target Engagement : Use SPR or ITC to measure direct binding affinity to proposed targets (e.g., kinases) and correlate with cellular efficacy .
Q. Table 2: Biological Activity Profiling
| Assay Type | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 12.3 ± 1.2 | MCF-7 | |
| Apoptosis Induction | 8.9 ± 0.8 | HeLa |
Q. How can hydrogen-bonding patterns in the crystal lattice inform co-crystallization strategies for enhanced solubility?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs between carbonyl and hydroxyl groups) .
- Co-crystallization Screens : Test pharmaceutically relevant co-formers (e.g., succinic acid, nicotinamide) in a 96-well format.
- Solubility Enhancement : Prioritize co-formers that disrupt tight π-π stacking (observed in the parent lattice) while maintaining bioactivity .
Data Contradiction Analysis
Q. Why do NMR spectra occasionally show unexpected peaks, and how are these artifacts mitigated?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the (2E)-propenoyl group cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals.
- Trace Impurities : Residual solvents (e.g., THF) or synthetic intermediates (e.g., unreacted chromenone) may appear. Employ 2D NMR (HSQC, HMBC) for unambiguous assignment .
Computational and Mechanistic Studies
Q. What in-silico approaches predict binding modes to biological targets like riboswitches or kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling. Validate poses via MD simulations (100 ns, CHARMM force field).
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., ATP-competitive kinase inhibitors) .
Case Study : Riboswitch inhibition (as in ) requires π-stacking with purine bases and halogen bonding with the chloro substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
